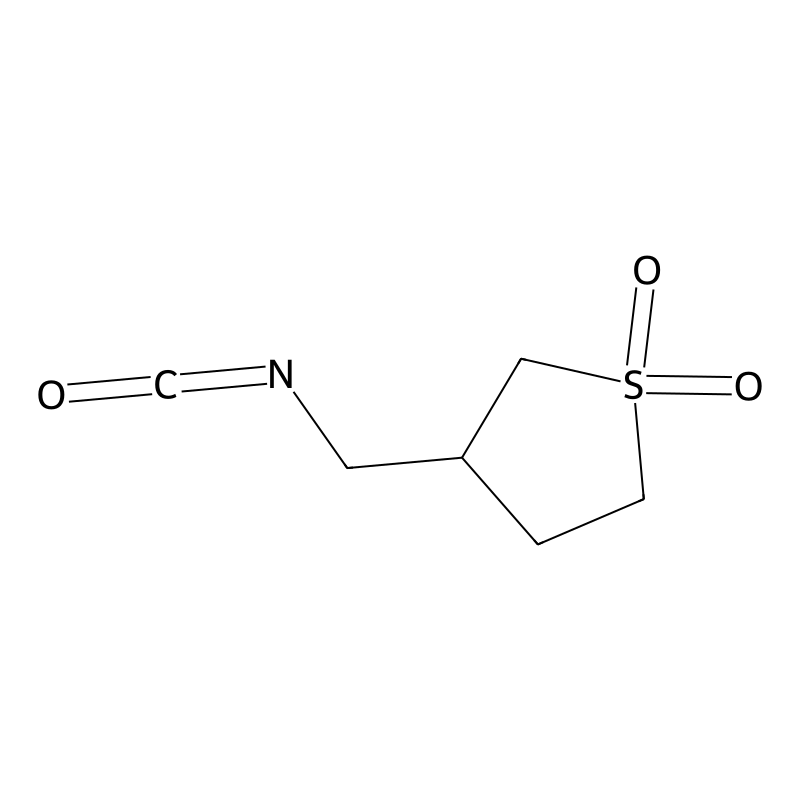

3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Specific Scientific Field: Organic Chemistry.

Summary of the Application: The compound “3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide” is used in the preparation of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, a highly reactive 6-C reactive diene.

Methods of Application or Experimental Procedures: The method involves the zinc-induced 1,4-debromination of 3,4-bis(bromomethyl)-2,5-dihydrothiophene-1,1-dioxide in acetone solvent either by using conventional heating, microwave or ultrasonic irradiation.

Results or Outcomes: The [4+2] cycloaddition reaction of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide with dienophiles such as DMAD and C60 led to the efficient and clean formation of the corresponding Diels–Alder cycloadducts.

Application in Heterocyclic and Heteroatom Chemistry

Specific Scientific Field: Heterocyclic and Heteroatom Chemistry.

Summary of the Application: Thiophene 1,1-dioxides, such as “3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide”, are compounds of great importance in the field of heterocyclic and heteroatom chemistry from both synthetic and mechanistic points of view.

Methods of Application or Experimental Procedures: The method involves the oxidation of thiophenes to their 1,1-dioxides.

Results or Outcomes: The cycloaddition reactions of thiophene 1,1-dioxides with 4π or 2π components led to the efficient and clean formation of the corresponding Diels–Alder cycloadducts.

Application in Medicinal Chemistry

Specific Scientific Field: Medicinal Chemistry.

Summary of the Application: Thiophene 1-oxides, such as “3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide”, are more reactive and thermally labile than the corresponding thiophene 1,1-dioxides, making them difficult to prepare, but also widely used in the field of medicinal chemistry.

Methods of Application or Experimental Procedures: The method involves the oxidation of thiophenes to their 1-oxides.

Results or Outcomes: The use of thiophene 1-oxides in medicinal chemistry has led to the preparation of key intermediates that are important in drug metabolism studies.

Application in Environmental Conservation

Specific Scientific Field: Environmental Conservation.

Summary of the Application: Oxidation of thiophenes to their 1,1-dioxides, such as “3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide”, can be applied in oxidative desulfurization (ODS) processes.

Results or Outcomes: The use of thiophene 1,1-dioxides in oxidative desulfurization processes has led to the removal of sulfur compounds in light oil, contributing to environmental conservation.

3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide is an organosulfur compound characterized by its unique structure, which includes a tetrahydrothiophene ring and an isocyanatomethyl functional group. Its molecular formula is CHN OS, and it has a molecular weight of 175.21 g/mol. The compound is notable for its potential applications in various chemical processes and biological systems due to its reactive isocyanate group.

- Nucleophilic Addition: The isocyanate group can react with nucleophiles, leading to the formation of urea derivatives.

- Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form carbamic acid derivatives.

- Polymerization: The compound can also be used as a monomer in the synthesis of polyurethanes or other polymeric materials through reaction with alcohols or amines .

The biological activity of 3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide has not been extensively studied, but compounds containing isocyanate groups are known to exhibit various biological effects. They can act as:

- Cytotoxic Agents: Some isocyanates have been reported to induce apoptosis in certain cell lines.

- Antimicrobial Agents: There is potential for activity against bacteria and fungi due to their reactive nature.

- Sensitizers: Isocyanates are known allergens and can cause respiratory sensitization in exposed individuals .

Several methods exist for synthesizing 3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide:

- From Tetrahydrothiophene:

- Tetrahydrothiophene can be oxidized to form the corresponding sulfone, which can then be reacted with an isocyanate reagent.

- Isocyanate Formation:

- Direct Synthesis:

3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide has potential applications in various fields:

- Material Science: It can be used as a building block for synthesizing polymers, particularly polyurethanes.

- Pharmaceuticals: The compound may serve as a precursor for developing new drugs due to its biological activity.

- Agricultural Chemicals: Its reactivity suggests potential use in agrochemicals as a pesticide or herbicide .

Interaction studies involving 3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide have focused on its reactivity with biological macromolecules:

- Protein Binding: Isocyanates are known to react with amino acids in proteins, potentially leading to modifications that could affect protein function.

- Interaction with Nucleic Acids: Studies may explore how this compound interacts with DNA and RNA, particularly regarding mutagenicity or cytotoxicity.

Such studies are crucial for understanding the safety and efficacy of compounds in biological systems .

Several compounds share structural features with 3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Isocyanatomethylbenzene | Aromatic ring with isocyanate | Higher stability and different reactivity profile |

| Tetrahydrothiophene | Sulfur-containing cyclic compound | Lacks the isocyanate functionality |

| N,N-Dimethylformamide | Amide functional group | Solvent properties and lower reactivity |

| Methyl isocyanate | Simple structure with isocyanate | Highly volatile and toxic |

3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide stands out due to its combination of a cyclic sulfone structure and an isocyanate group, offering unique reactivity that could be exploited in various synthetic applications .

The exploration of thiophene derivatives dates to the 19th century, with thiophene itself first isolated in 1882 as a contaminant in benzene by Viktor Meyer. Oxidation of thiophene to its dioxide derivatives emerged as a critical area of research due to their unique electronic properties and reactivity. Thiophene-S,S-dioxides, including tetrahydrothiophene analogs, gained prominence in the 20th century for their role in synthetic chemistry and materials science. The development of controlled oxidation methods, such as Rozen’s reagent (HOF·CH₃CN), enabled precise functionalization of thiophene derivatives, including the synthesis of 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide.

Position Within the Family of Isocyanate-Functionalized Heterocycles

3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide distinguishes itself as a sulfur-containing heterocycle with dual functionalization: a tetrahydrothiophene 1,1-dioxide core and an isocyanate group. This combination places it among reactive intermediates in heterocyclic synthesis, particularly for constructing nitrogen- and sulfur-containing motifs. Unlike traditional isocyanates (e.g., aryl or alkyl isocyanates), its sulfur-dioxide moiety modulates electronic properties, enhancing electrophilicity and directing reactivity toward cycloaddition or nucleophilic substitution pathways.

Nomenclature and Identification Systems

The compound is also indexed under the MDL number MFCD00456626 and the ACD/Index Name Thiophene, tetrahydro-3-(isocyanatomethyl)-, 1,1-dioxide.

Current Research Significance in Organosulfur Chemistry

3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide serves as a versatile building block in organosulfur chemistry, particularly in:

- Heterocycle Synthesis: Its isocyanate group enables participation in cycloaddition reactions (e.g., Diels-Alder) to form fused heterocycles.

- Electronic Materials: Sulfur-dioxide moieties reduce HOMO-LUMO gaps, enhancing semiconducting properties in polythiophene derivatives.

- Pharmaceutical Intermediates: The tetrahydrothiophene core and isocyanate functionality are leveraged in synthesizing bioactive molecules.

Molecular Structure and Configuration

The molecular structure of 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide consists of a five-membered saturated ring containing a sulfur atom that has been oxidized to form two sulfur-oxygen double bonds, characteristic of the sulfone functional group [1] [3]. The tetrahydrothiophene ring serves as the core structure, with the sulfur atom positioned at the 1-position and oxidized to the 1,1-dioxide form [1] [4]. Attached to the 3-position of this ring system is a methyl group that bears an isocyanate functional group, creating the complete molecular framework [2].

Bond Angles and Lengths

The sulfone functional group exhibits characteristic bond parameters that have been extensively studied in related compounds [5]. In sulfone structures, the sulfur-oxygen double bond distances typically range from 1.392 to 1.463 angstroms, while sulfur-carbon bond distances vary from 1.743 to 1.790 angstroms [5]. The carbon-sulfur-carbon bond angles in sulfone compounds generally fall within the range of 101.1 to 106.8 degrees, and the oxygen-sulfur-oxygen bond angles span from 116.7 to 120.6 degrees [5].

The isocyanate functional group contributes additional structural complexity to the molecule [2]. The carbon-nitrogen-carbon=oxygen unit that defines isocyanates is planar, with the nitrogen=carbon=oxygen linkage being nearly linear [2]. In phenyl isocyanate, which serves as a reference compound, the carbon=nitrogen and carbon=oxygen distances are 1.195 and 1.173 angstroms, respectively, with the carbon-nitrogen=carbon angle measuring 134.9 degrees and the nitrogen=carbon=oxygen angle being 173.1 degrees [2].

| Bond Type | Distance (Å) | Angle (°) |

|---|---|---|

| Sulfur-Oxygen (sulfone) | 1.392 - 1.463 | - |

| Sulfur-Carbon (sulfone) | 1.743 - 1.790 | - |

| Carbon-Sulfur-Carbon | - | 101.1 - 106.8 |

| Oxygen-Sulfur-Oxygen | - | 116.7 - 120.6 |

| Carbon=Nitrogen (isocyanate) | 1.195 | - |

| Carbon=Oxygen (isocyanate) | 1.173 | - |

| Carbon-Nitrogen=Carbon | - | 134.9 |

| Nitrogen=Carbon=Oxygen | - | 173.1 |

Stereochemical Considerations

The tetrahydrothiophene ring system exhibits significant stereochemical complexity due to its non-planar nature [6] [7]. Tetrahydrothiophene derivatives typically adopt puckered conformations, with the ring existing in various envelope and half-chair forms [6]. The presence of the sulfone group at the 1,1-position introduces additional stereochemical considerations, as the oxidation of sulfur creates a tetrahedral geometry around the sulfur center [6] [7].

The substitution pattern at the 3-position with the isocyanatomethyl group creates a potential chiral center, depending on the overall molecular configuration [8]. Chiral sulfones, particularly those where sulfone groups are directly connected to chiral centers, represent privileged building blocks in organic chemistry [8]. The conformational preferences of the tetrahydrothiophene ring can be influenced by the electronic effects of both the sulfone group and the isocyanate substituent [7].

Conformational Analysis and Energy States

The conformational behavior of tetrahydrothiophene 1,1-dioxide derivatives has been extensively studied using electron diffraction and computational methods [6]. The ring system typically adopts asymmetric conformations that can be described as frozen forms along a pseudorotational pathway [6]. For tetrahydrothiophene-1-oxide, phase angles and amplitudes of 145.2 ± 1.6 degrees and 48.5 ± 0.4 degrees have been reported for the 3T2 conformation [6].

The energy barriers for conformational interconversion in sulfone compounds are typically around 6 kilojoules per mole, which can be overcome by intermolecular interactions in the solid state [5]. The presence of the isocyanatomethyl substituent at the 3-position is expected to influence the conformational preferences through both steric and electronic effects [6] [7].

Physical Properties

Physical State and Appearance

Based on the structural characteristics and properties of related compounds, 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide is expected to exist as a solid or viscous liquid at room temperature [1] [9]. The parent compound sulfolane, which is tetrahydrothiophene 1,1-dioxide, appears as a colorless liquid with a melting point of 27.5 degrees Celsius [1]. The addition of the isocyanatomethyl substituent would likely increase the molecular weight and intermolecular interactions, potentially raising the melting point and altering the physical state [1] [9].

Melting and Boiling Points

The thermal properties of the compound can be estimated based on the characteristics of related structures [1] [9] [10]. Sulfolane exhibits a melting point of 27.5 degrees Celsius and a boiling point of 285 degrees Celsius [1]. The molecular weight increase from the isocyanatomethyl substituent, combined with potential hydrogen bonding interactions involving the isocyanate group, would be expected to elevate both the melting and boiling points compared to the parent sulfolane structure [1] [9].

Tetrahydrothiophene itself has a boiling point of approximately 121 degrees Celsius and a melting point of around -96 degrees Celsius [10]. The oxidation to the sulfone form dramatically increases these thermal transition temperatures, as evidenced by sulfolane's properties [1] [10].

Solubility Profile in Various Solvents

The solubility characteristics of 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide would be influenced by both the polar sulfone group and the reactive isocyanate functionality [1] [9] [11]. Sulfolane is known to be miscible with water due to the polar nature of the sulfone group, while also maintaining compatibility with organic solvents [1] [9].

The compound would likely exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and dimethylformamide [1] [9]. The presence of the isocyanate group may limit solubility in protic solvents due to potential reactivity with nucleophilic solvent molecules [2]. Moderate solubility in non-polar organic solvents would be expected due to the organic framework of the molecule [11].

Density and Refractive Index

The density of the compound can be estimated based on the properties of related sulfone structures [1] [9]. Sulfolane has a density of 1.261 grams per cubic centimeter [1]. The addition of the isocyanatomethyl group would increase the molecular weight while potentially affecting the molecular packing, leading to an estimated density in the range of 1.3 to 1.4 grams per cubic centimeter [1] [9].

The refractive index would be influenced by the electronic properties of both the sulfone and isocyanate functional groups [1] [9]. Sulfone compounds typically exhibit moderate to high refractive indices due to the polarizable sulfur-oxygen bonds [1] [3].

Electronic Properties

Electronic Distribution and Polarization

The electronic structure of 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide is dominated by the highly polar sulfone group and the linear isocyanate functionality [1] [2] [3]. The sulfone group contains sulfur in a high oxidation state with two sulfur-oxygen double bonds that exhibit significant ionic character [3]. The sulfur atom carries a partial positive charge, while the oxygen atoms bear partial negative charges, creating a strong local dipole [3] [12].

The isocyanate group contributes additional electronic complexity through its cumulative double bond system [2]. The nitrogen=carbon=oxygen arrangement creates a linear, highly polarized system with significant charge separation [2] [13]. The electronic distribution in isocyanates is characterized by the electron-withdrawing nature of the carbonyl oxygen and the electron-donating properties of the nitrogen lone pair [2].

HOMO-LUMO Energy Gap Calculations

Computational studies of sulfone compounds have provided insights into their electronic structure and frontier molecular orbital characteristics [14] [15]. The highest occupied molecular orbital in sulfone compounds typically involves the lone pairs on the sulfone oxygen atoms, while the lowest unoccupied molecular orbital often has contributions from the sulfur-oxygen antibonding orbitals [14] [15].

The presence of the isocyanate group would significantly affect the frontier orbital energies due to its extended conjugated system [2] [14]. The isocyanate functionality typically contributes to both the HOMO and LUMO through its π-electron system, potentially reducing the overall HOMO-LUMO energy gap compared to simple sulfone compounds [14] [15].

Computational Analysis of Electronic Structure

Density functional theory calculations have been extensively employed to study the electronic properties of sulfone compounds and their derivatives [14] [15] [16]. These computational methods provide detailed insights into bond lengths, bond angles, charge distributions, and electronic properties [14] [15] [16]. The B3LYP functional with appropriate basis sets has proven effective for studying organosulfur compounds, including sulfones [17].

For accurate predictions of the electronic structure of 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide, high-level computational methods such as coupled-cluster theory with single and double excitations and perturbative triples corrections would be required [18] [19]. These methods can provide reliable predictions of molecular properties that approach experimental accuracy [18] [19].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide exhibits characteristic signals reflecting the unique structural features of this heterocyclic compound [1] [2]. The compound contains six distinct carbon environments, each contributing specific proton signals that provide valuable structural information.

The methylene protons adjacent to the isocyanate group (CH₂-NCO) are expected to appear as a distinctive multiplet in the region of 3.5-4.0 parts per million, demonstrating characteristic deshielding due to the electron-withdrawing nature of the isocyanate functional group [3]. This downfield shift is consistent with the strong electronegativity of the isocyanate nitrogen and the resonance stabilization effects within the N=C=O linkage [4].

The ring protons of the tetrahydrothiophene system display complex splitting patterns characteristic of five-membered ring systems [5]. The proton at the 3-position of the ring, bearing the isocyanatomethyl substituent, appears as a multiplet due to coupling with adjacent methylene protons and exhibits coupling constants typical of vicinal proton-proton interactions [6]. The remaining ring methylene protons contribute to the aliphatic region between 2.0-3.5 parts per million, with the protons alpha to the sulfone group showing additional deshielding effects [7].

Integration patterns provide quantitative information regarding the proton distribution, with the isocyanatomethyl group contributing two protons, the substituted ring carbon contributing one proton, and the remaining ring methylenes contributing six protons for a total of nine protons consistent with the molecular formula C₆H₉NO₃S [8] [9].

Carbon-13 Nuclear Magnetic Resonance Characteristic Signals

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural elucidation through characteristic chemical shift patterns for 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide [10] [11]. The spectrum displays six distinct carbon environments reflecting the molecular framework and functional group characteristics.

The isocyanate carbon (N=C=O) represents the most distinctive signal, appearing in the region of 120-125 parts per million [12] [13]. This chemical shift is characteristic of isocyanate carbons and reflects the unique electronic environment created by the cumulative double bond system within the N=C=O functionality [14]. The carbon exhibits minimal coupling to adjacent nuclei due to the lack of directly attached protons.

The methylene carbon bearing the isocyanate group (CH₂-NCO) appears in the range of 40-50 parts per million, demonstrating moderate deshielding due to the electron-withdrawing isocyanate substituent [10]. This position shows characteristic coupling patterns in proton-decoupled spectra and provides confirmation of the substitution pattern [11].

The tetrahydrothiophene ring carbons exhibit chemical shifts consistent with saturated heterocyclic systems [2]. The carbon at the 3-position bearing the isocyanatomethyl substituent appears at approximately 35-45 parts per million, while the remaining ring methylene carbons appear in the typical aliphatic region of 25-35 parts per million [10] [13]. The carbons adjacent to the sulfone group demonstrate additional deshielding, appearing at slightly higher chemical shift values due to the electron-withdrawing effect of the sulfonyl functionality [12].

Advanced Two-Dimensional Nuclear Magnetic Resonance Techniques for Structural Elucidation

Two-dimensional nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation through correlation experiments that establish connectivity patterns and spatial relationships within 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide [15] [16].

Correlation Spectroscopy experiments reveal homonuclear proton-proton coupling relationships throughout the molecular framework [17] [18]. The technique establishes connectivity between the isocyanatomethyl protons and the ring proton at the 3-position, confirming the substitution pattern [19]. Ring proton correlations demonstrate the expected coupling patterns for five-membered heterocyclic systems, with cross-peaks appearing between vicinal protons around the tetrahydrothiophene framework [20] [21].

Heteronuclear Single Quantum Coherence spectroscopy provides direct carbon-hydrogen connectivity information [22] [23]. Cross-peaks confirm the assignment of protonated carbons and establish the relationship between the isocyanatomethyl protons and their directly attached carbon [24]. The technique effectively distinguishes between different methylene environments within the ring system and confirms the substitution pattern at the 3-position [21].

Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-hydrogen relationships extending across two to three chemical bonds [24] [25]. These correlations provide crucial information regarding the connectivity between the isocyanatomethyl substituent and the ring system, establishing the linkage pattern and confirming the overall molecular framework [15]. The experiments distinguish between different structural possibilities and provide unambiguous assignment of quaternary carbons when present [21].

Infrared Spectroscopy

Characteristic Absorption Bands

The infrared spectrum of 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide exhibits distinctive absorption patterns that reflect the presence of multiple functional groups within the molecular structure [26] [27]. The spectrum serves as a definitive identification tool through characteristic group frequencies that appear at predictable wavenumber regions [28] [29].

Aliphatic carbon-hydrogen stretching vibrations appear in the region of 2850-2960 wavenumbers [27] [30]. These absorptions correspond to the methylene protons of both the isocyanatomethyl substituent and the tetrahydrothiophene ring system [31]. The intensity and multiplicity of these bands reflect the numerous carbon-hydrogen bonds present throughout the saturated portions of the molecule [28].

The methylene deformation vibrations contribute to the fingerprint region between 1400-1500 wavenumbers [27]. These bending modes provide additional confirmation of the aliphatic character of the ring system and substituent, appearing with medium intensity and contributing to the overall spectral pattern characteristic of saturated heterocyclic compounds [29].

Carbon-sulfur stretching vibrations appear in the lower frequency region between 600-700 wavenumbers [32]. These absorptions, while sometimes overlapped with other vibrational modes, provide confirmation of the sulfur-containing heterocyclic framework and contribute to the overall spectral fingerprint of the compound [33].

Isocyanate Group Vibrational Modes

The isocyanate functional group provides the most distinctive and intense absorption in the infrared spectrum through its asymmetric stretching vibration [34] [35]. This characteristic absorption appears in the region of 2280-2240 wavenumbers and represents one of the most reliable group frequencies in infrared spectroscopy [36] [14].

The N=C=O asymmetric stretching vibration exhibits exceptional intensity due to the large dipole moment change associated with this vibrational mode [34]. The frequency position within the 2280-2240 wavenumber range provides structural information regarding the electronic environment of the isocyanate group [35]. The absorption appears as a strong, broad band that dominates the spectrum in this region where few other functional groups absorb [37] [38].

The symmetric stretching mode of the isocyanate group appears at lower frequency and with reduced intensity compared to the asymmetric mode [39]. This vibration typically occurs in the region of 1400-1300 wavenumbers but may be obscured by other functional group absorptions within the molecule [36]. The symmetric mode provides complementary information regarding the isocyanate functionality when clearly resolved [37].

Bending vibrations of the isocyanate group contribute to the lower frequency region of the spectrum [39] [38]. These deformation modes appear with moderate intensity and provide additional confirmation of the isocyanate functional group presence [36]. The in-plane and out-of-plane bending modes occur in predictable frequency ranges and contribute to the overall spectral pattern [37].

Sulfone Group Spectral Features

The sulfone functional group contributes two characteristic and intense absorptions to the infrared spectrum, providing definitive identification of the 1,1-dioxide oxidation state of the sulfur atom [32]. These vibrations represent the symmetric and asymmetric stretching modes of the sulfonyl group and appear with high intensity due to the polar nature of the sulfur-oxygen bonds.

The asymmetric sulfur-oxygen stretching vibration appears in the region of 1300-1350 wavenumbers [32]. This absorption represents the higher frequency component of the sulfone doublet and typically exhibits strong to very strong intensity [40]. The exact frequency position within this range provides information regarding the electronic environment and substitution pattern around the sulfur center [26].

The symmetric sulfur-oxygen stretching mode appears at lower frequency, typically in the range of 1120-1160 wavenumbers [32]. This vibration complements the asymmetric stretch and appears with comparable intensity [40]. The frequency separation between the symmetric and asymmetric modes reflects the degree of coupling between the two sulfur-oxygen bonds and provides structural information regarding the sulfone environment [33].

The sulfone absorptions demonstrate characteristic intensity relationships, with both modes appearing as strong bands that serve as reliable diagnostic features [32]. The presence of both vibrations confirms the divalent sulfur oxidation state and distinguishes the sulfone functionality from other sulfur-containing groups such as sulfoxides or sulfides [26]. These absorptions represent definitive markers for the tetrahydrothiophene 1,1-dioxide structural framework [40].

Mass Spectrometry

Fragmentation Patterns and Molecular Ion Behavior

The mass spectrometric analysis of 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition [41] [42]. The molecular ion appears at mass-to-charge ratio 175, corresponding to the molecular weight of C₆H₉NO₃S, though its intensity may be moderate due to the propensity for fragmentation under standard electron ionization conditions [43] [44].

Under electron ionization conditions, the molecular ion undergoes characteristic fragmentation processes that reflect the stability of various structural fragments [45] [46]. The presence of the isocyanate functional group influences fragmentation behavior, with potential loss of the NCO group (mass 42) representing a significant fragmentation pathway [47]. This elimination produces fragment ions at mass-to-charge ratio 133, corresponding to the tetrahydrothiophene dioxide framework minus the isocyanate functionality [48].

The tetrahydrothiophene ring system contributes to fragmentation patterns through ring cleavage and rearrangement processes [42]. The sulfone functionality affects fragmentation through potential loss of sulfur dioxide (mass 64), producing fragments that retain the organic framework while eliminating the oxidized sulfur center [49]. These fragmentations provide information regarding the stability and connectivity of different molecular regions [50].

Base peak formation often involves the generation of stable fragment ions that represent thermodynamically favored structures [42]. The McLafferty rearrangement and other characteristic fragmentation mechanisms may contribute to the formation of stable fragments, with the base peak potentially appearing at mass-to-charge ratio 99 based on analogous isocyanate compounds [51]. This fragmentation represents the formation of a stable six-membered ring structure that effectively delocalizes the positive charge [52].

High-Resolution Mass Analysis

High-resolution mass spectrometry provides accurate mass determination and elemental composition confirmation for 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide [53] [54]. The technique achieves mass accuracy within 1-5 parts per million, enabling definitive assignment of the molecular formula and distinction from other compounds with similar nominal masses [55] [56].

The exact mass of the molecular ion (175.030314 for C₆H₉NO₃S) allows for unambiguous molecular formula determination [9] [57]. High-resolution instruments utilizing time-of-flight, orbitrap, or fourier transform ion cyclotron resonance analyzers provide the precision necessary for accurate elemental composition assignment [54] [56]. The isotope pattern analysis confirms the presence of sulfur, nitrogen, and oxygen atoms through characteristic isotopic abundance ratios [58].

Fragment ion accurate masses provide additional structural confirmation through precise determination of fragmentation pathways [53] [55]. The loss of specific neutral fragments can be confirmed through accurate mass measurements of both the precursor and product ions [57]. This information validates proposed fragmentation mechanisms and provides confidence in structural assignments [56].

Mass defect analysis contributes to structural elucidation by providing information regarding the elemental composition of both molecular and fragment ions [58]. The technique distinguishes between different elemental combinations that may have similar nominal masses but distinct accurate masses [53]. This capability proves particularly valuable for complex molecules containing multiple heteroatoms [54].

Tandem Mass Spectrometry Approaches for Structural Confirmation

Tandem mass spectrometry techniques provide detailed structural information through controlled fragmentation experiments that reveal connectivity patterns and functional group relationships [59] [60]. These methods offer enhanced selectivity and sensitivity compared to single-stage mass spectrometry approaches [61] [62].

Collision-induced dissociation experiments enable systematic fragmentation of selected precursor ions [63] [64]. The molecular ion at mass-to-charge ratio 175 serves as the precursor ion for detailed fragmentation studies [59]. Controlled collision energies produce characteristic fragment ions that reflect the structural framework and functional group arrangement [60]. The technique identifies fragmentation pathways and provides information regarding bond strengths and molecular stability [62].

Selected reaction monitoring approaches target specific fragmentation transitions that are characteristic of the compound [61]. The transition from the molecular ion to major fragment ions serves as a selective detection method [63]. This technique provides enhanced specificity for identification and quantification purposes [59]. Multiple reaction monitoring experiments can simultaneously monitor several fragmentation pathways to provide comprehensive structural confirmation [64].

Product ion scanning reveals the complete fragmentation pattern of the molecular ion under controlled conditions [60] [62]. This approach identifies all significant fragment ions and their relative abundances [63]. The resulting fragmentation spectrum provides a fingerprint that can be compared to authentic standards or theoretical predictions [61]. The technique confirms structural assignments and validates proposed fragmentation mechanisms [59].

Ultraviolet-Visible Spectroscopy

Absorption Properties

The ultraviolet-visible absorption spectrum of 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide reflects the electronic transitions associated with the chromophoric groups present within the molecular structure [65] [66]. The compound exhibits absorption characteristics primarily attributed to the isocyanate functional group, which serves as the primary chromophore in this molecular system [67] [68].

The absorption spectrum demonstrates moderate intensity bands in the ultraviolet region, consistent with n→π* and π→π* electronic transitions [66] [69]. These transitions originate from the cumulative double bond system within the isocyanate group, where the nitrogen lone pair and π-electron system contribute to the observed absorption features [65]. The wavelength maxima appear in the region of 200-300 nanometers, typical for isolated isocyanate chromophores [67].

Molar absorptivity values reflect the probability of electronic transitions and provide quantitative information regarding the strength of light absorption [65] [70]. The isocyanate chromophore exhibits moderate extinction coefficients, indicating moderately allowed electronic transitions [66]. The absorption intensity depends on the electronic environment of the isocyanate group and the extent of conjugation or interaction with other molecular components [68].

Solvent effects influence the absorption spectrum through changes in the electronic environment of the chromophore [67] [69]. Polar solvents may shift absorption maxima through stabilization of excited states, while nonpolar solvents provide less perturbation of the electronic transitions [65]. The sulfone functionality, while not serving as a primary chromophore, may contribute to the overall electronic environment and influence the absorption characteristics [70].

Chromophoric Characteristics

The isocyanate functional group represents the dominant chromophoric element within 3-(isocyanatomethyl)tetrahydrothiophene 1,1-dioxide [66] [68]. The cumulative double bond arrangement (N=C=O) provides the electronic structure necessary for ultraviolet absorption through accessible electronic energy levels [65] [67].

The molecular orbital configuration of the isocyanate group involves π-bonding and non-bonding electrons that participate in electronic transitions [66]. The highest occupied molecular orbital represents the nitrogen lone pair or π-bonding orbital, while the lowest unoccupied molecular orbital corresponds to the π-antibonding system of the N=C=O arrangement [68]. The energy gap between these orbitals determines the absorption wavelength and intensity characteristics [65].

Hyperchromic and hypochromic effects may occur depending on the molecular environment and substituent effects [70]. The tetrahydrothiophene ring system and sulfone functionality may influence the electronic characteristics of the isocyanate chromophore through inductive and mesomeric effects [69]. These interactions can modify both the wavelength and intensity of absorption bands [67].

Bathochromic and hypsochromic shifts reflect changes in the electronic environment of the chromophore [70]. Electron-withdrawing groups typically produce hypsochromic shifts, while electron-donating groups cause bathochromic shifts [66]. The sulfone group, being strongly electron-withdrawing, may influence the isocyanate absorption characteristics and contribute to specific spectral features observed for this compound [69].

[26] Illinois State University. (2015). Infrared Spectroscopy Reference Guide. Department of Chemistry.

[40] Schreiber, J. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168-1172.

[51] United States Patent. (2020). Manganese chelate compounds. US20200062791A1.

[6] University of Wisconsin. (2002). Tetrahydrothiophene 1H NMR spectrum. ChemicalBook.

[1] SpectraBase. (2017). Tetrahydrothiophene-3-ol, acetate, 1,1-dioxide 13C NMR. Wiley Science Solutions.

[36] Royal Society of Chemistry. (2019). Large amplitude vibrations of acetyl isocyanate, methyl cyanoformate, and acetyl cyanate. Physical Chemistry Chemical Physics.

[32] Schreiber, J. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168-1172.

[27] Northern Illinois University. (2023). IR Absorption Frequencies for Common Functional Groups. Department of Chemistry and Biochemistry.

[2] SpectraBase. (2025). Tetrahydrothiophene 1,1-dioxide 17O NMR. Wiley Science Solutions.

[37] Lowenthal, M. S., Khanna, R. K., & Moore, M. H. (2002). Infrared spectrum of solid isocyanic acid (HNCO): vibrational assignments and integrated band intensities. Spectrochimica Acta Part A, 58, 73-78.

[30] Northern Illinois University. (2023). IR Absorption Frequencies for Common Functional Groups. Department of Chemistry and Biochemistry.

[7] TCI Chemicals. (2025). Tetrahydrothiophene 1,1-Dioxide. Product specifications and data.

[28] OpenStax. (2023). Interpreting Infrared Spectra. Organic Chemistry textbook.

[5] Canadian Journal of Chemistry. (2011). Complete analysis of the 1H NMR spectrum of tetrahydrothiophene.

[39] Journal of Molecular Structure. (2010). Infrared spectra of methyl isocyanate isolated in Ar, Xe and N2 matrices.

[31] OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. Organic Chemistry textbook.

[3] ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.

[38] NASA Goddard Space Flight Center. (2002). Infrared spectrum of solid isocyanic acid (HNCO): vibrational assignments and integrated band intensities.

[29] Chemistry LibreTexts. (2023). Interpreting Infrared Spectra. Athabasca University.

[4] Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

[34] Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes.

[65] Michigan State University. (2023). UV-Visible Spectroscopy. Chemistry Department.

[41] Longdom Publishing. (2024). Keys to Precise Compound Identification in Mass Spectrometry Techniques.

[66] Wikipedia. (2002). Ultraviolet–visible spectroscopy.

[48] PMC PubMed Central. (2020). Mass Spectrometry of Polyurethanes.

[67] SlideShare. (2024). UV Visible spectroscopy, introduction, principles, applications.

[35] Canadian Journal of Chemistry. (1993). The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanate.

[47] PubMed. (2007). Elimination of isocyanate and isothiocyanate molecules at the electrospray ionization ion trap.

[68] Chemistry LibreTexts. (2020). Interpreting Ultraviolet Spectra - The Effect of Conjugation.

[14] PMC PubMed Central. (2017). Laboratory study of methyl isocyanate ices under astrophysical conditions.

[42] PubMed. (2008). Theory analysis of mass spectra of long-chain isocyanates.

[69] SlideShare. (2022). UV visible spectroscopy absorption methods.

[33] Michigan State University. (2023). The Nature of Vibrational Spectroscopy.

[70] SlideShare. (2014). Chromophore. UV-Visible spectroscopy principles.

[49] Chemistry LibreTexts. (2022). Fragmentation Patterns of Organic Molecules.

[15] PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc system.

[59] Wikipedia. (2004). Tandem mass spectrometry.

[53] Longdom Publishing. (2024). Analytical Precision Using High-Resolution Mass Spectrometry for Scientific Discovery.

[16] Number Analytics. (2025). Mastering 2D NMR Techniques for Structural Analysis.

[60] YouTube. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS).

[54] Chemical & Engineering News. (2013). High-Res Mass Spec.

[17] Emery Pharma. (2023). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

[61] SlideShare. (2014). Tandem Mass spectrometry.

[55] Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.

[18] Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them.

[62] National MagLab. (2023). Tandem Mass Spectrometry (MS/MS).

[56] Longdom Publishing. (2024). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum.

[19] SlideShare. (2017). 2D NMR Spectroscopy.

[63] Chemistry LibreTexts. (2023). Section 4A. Tandem MS.

[57] Thermo Fisher Scientific. (2024). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry.

[22] Wikipedia. (2006). Two-dimensional nuclear magnetic resonance spectroscopy.

[64] YouTube. (2025). How Tandem Mass Spectroscopy (MS-MS) Works? (2 Minutes).

[58] PubMed. (2013). Accurate mass determination, quantification and determination of detection limits in liquid chromatography-high-resolution time-of-flight mass spectrometry.

[23] JoVE. (2025). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).

[71] University of Pittsburgh. (2010). NMR Chemical Shifts of Trace Impurities.

[45] Imperial College London. (2024). Electron Ionisation Mass Spectrometry Handout.

[10] NMRS.io. (2010). 13C NMR Chemical Shifts in THF-d8.

[24] Chemistry LibreTexts. (2022). HMBC and HMQC Spectra.

[46] Purdue University. (2024). Lecture 2: Ionization Methods - Electron Ionization.

[72] Cambridge Isotope Laboratories. (2024). NMR Solvent Data Chart.

[20] Princeton University. (2010). 2D NMR Correlation Experiments.

[43] PubMed. (2019). A systematic study of molecular ion intensity and mass accuracy in low energy electron ionisation.

[12] University of Wisconsin. (2024). 13C NMR Chemical Shift Table.

[25] Science.gov. (2018). COSY HSQC HMBC NMR topics.

[44] Shimadzu. (2025). Ionization Modes: EI.

[11] Oregon State University. (2002). 13C NMR Chemical Shifts.

[21] EPFL. (2020). 2D NMR - HSQC COSY HMBC Presentation.

[50] PMC PubMed Central. (2019). Rapid Prediction of Electron–Ionization Mass Spectrometry.

[13] Wake Forest University. (2024). 13C NMR Chemical Shifts.

[73] PubMed. (2011). Two-dimensional NMR correlation experiments in the gas phase.

YouTube. (2020). Mass spec molecular ion example 3.